"2,4-Difluoro-5-methoxybenzyl alcohol" for medicinal chemistry
"2,4-Difluoro-5-methoxybenzyl alcohol" for medicinal chemistry
Technical Guide: 2,4-Difluoro-5-methoxybenzyl Alcohol in Medicinal Chemistry
Executive Summary: The "Privileged" Scaffold Modifier
2,4-Difluoro-5-methoxybenzyl alcohol (CAS: 1266114-65-1 ) is a specialized, high-value building block used in the optimization of small-molecule drugs. It is not merely a solvent or simple reagent; it is a pharmacophore-enabling fragment .
In modern drug discovery, this specific substitution pattern—two fluorine atoms at the 2,4-positions and a methoxy group at the 5-position—serves a dual purpose:
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Metabolic Armor: The fluorine atoms block the most metabolically vulnerable positions (ortho/para to the benzylic carbon) from Cytochrome P450 oxidation.
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Electronic & Steric Tuning: The 5-methoxy group acts as a specific hydrogen-bond acceptor and introduces a steric "anchor" that can lock the molecule into a bioactive conformation within a protein binding pocket.
This guide details its chemical profile, strategic utility in inhibitor design (specifically for PRC2/EED and MAGL targets), and a self-validating protocol for its synthesis and handling.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Relevance in Drug Design |
| CAS Number | 1266114-65-1 | Unique identifier for sourcing and IP tracking. |
| Formula | C₈H₈F₂O₂ | Compact scaffold (MW: 174.15 g/mol ). |
| Appearance | White to off-white solid | Easy to handle compared to liquid benzyl alcohols. |
| LogP (Calc) | ~1.6 - 1.8 | Moderate lipophilicity; good for CNS penetration and oral bioavailability. |
| H-Bond Donors | 1 (OH group) | Critical for initial binding; often converted to ether/amine in final drugs. |
| H-Bond Acceptors | 3 (2 F, 1 OMe) | The 5-OMe provides a directional acceptor vector. |
| pKa (OH) | ~14-15 | Typical primary alcohol; requires activation (e.g., mesylation) for substitution. |
Strategic Utility in Medicinal Chemistry
The "Fluorine Effect" (2,4-Substitution)
The 2,4-difluoro motif is a classic strategy to block oxidative metabolism .
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Mechanism: In a non-fluorinated benzyl ring, the para position (relative to the benzylic chain) is a hotspot for hydroxylation by CYP450 enzymes. Placing a fluorine atom at the 4-position sterically and electronically shuts down this pathway because the C-F bond is too strong (~116 kcal/mol) for the enzyme to cleave.
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Electronic Deactivation: The fluorine atoms withdraw electron density from the ring (
-induction), making the ring less prone to oxidation while slightly increasing the acidity of the benzylic protons.
The 5-Methoxy Anchor
While fluorine withdraws electrons, the methoxy group at position 5 donates electron density through resonance (+M effect), creating a unique "push-pull" electronic landscape.
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Binding Affinity: In EED (Embryonic Ectoderm Development) inhibitors, this methoxy group often fills a specific hydrophobic pocket or engages in a water-mediated hydrogen bond with the protein backbone.
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Conformational Lock: The steric bulk of the methoxy group restricts the rotation of the benzyl ring when bound to a scaffold, reducing the entropic penalty of binding.
Case Study Applications
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PRC2/EED Inhibitors: This fragment is a key intermediate in the synthesis of allosteric inhibitors of Polycomb Repressive Complex 2 (PRC2), used in treating lymphomas (e.g., DLBCL). The benzyl group fits into the hydrophobic pocket of the EED subunit.
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MAGL Inhibitors: Used in designing inhibitors for Monoacylglycerol Lipase, a target for pain and inflammation.
Self-Validating Experimental Protocol
Objective: Synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol via reduction of 2,4-difluoro-5-methoxybenzaldehyde. Rationale: Reduction of the aldehyde is milder, cleaner, and higher-yielding than reducing the acid or ester, minimizing defluorination side reactions.
Reagents:
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Substrate: 2,4-Difluoro-5-methoxybenzaldehyde (CAS 177034-25-2).[1][2]
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Reductant: Sodium Borohydride (NaBH₄).
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Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Methodology:
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2,4-difluoro-5-methoxybenzaldehyde in 30 mL of MeOH . Cool the solution to 0°C using an ice bath.
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Checkpoint: The solution should be clear. If the aldehyde is not fully soluble, add small amounts of THF.
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Addition: Slowly add 12.0 mmol (1.2 equiv) of NaBH₄ in small portions over 15 minutes.
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Safety Note: Hydrogen gas evolution will occur. Ensure the reaction is vented.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour .
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Validation (TLC): Spot the reaction mixture against the starting aldehyde (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot (higher R_f) should disappear, and a new, more polar alcohol spot (lower R_f) should appear.
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Quench: Cool back to 0°C and carefully quench with 10 mL of saturated NH₄Cl solution . Stir for 10 minutes.
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Workup: Remove the methanol under reduced pressure (rotary evaporator). Dilute the aqueous residue with 50 mL water and extract with Dichloromethane (DCM) (3 x 30 mL) .
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Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Usually, the crude product is >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Yield Expectation: 90-95%.
Visualizations
Diagram 1: Synthetic Workflow & Derivatization
This diagram illustrates the synthesis of the alcohol and its conversion into active "warheads" for drug coupling.
Caption: Synthetic pathway from commercial aldehyde precursor to final drug incorporation.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram explains why this specific pattern is selected for medicinal chemistry optimization.
Caption: Pharmacophore dissection showing the functional role of each substituent on the benzyl ring.
References
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Preparation of Triazolopyridine Compounds . Google Patents. Patent WO2017221092A1. Describes the synthesis of 2,4-difluoro-5-methoxybenzaldehyde and its conversion to active inhibitors. Link
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Design and Synthesis of MAGL Inhibitors . University of Pisa (UNIPI). Research detailing the use of 2,4-difluoro-5-methoxybenzoic acid as a precursor for benzoylpiperidine derivatives. Link
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2,4-Difluoro-5-methoxybenzyl alcohol (CAS 1266114-65-1) .[3] ChemSRC. Chemical property database entry verifying CAS and structure.[4] Link
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Role of Fluorine in Medicinal Chemistry . ChemRxiv. Review on the strategic use of fluorinated motifs (difluoro-methoxy patterns) to enhance drug stability and potency. Link
